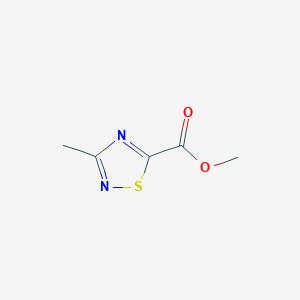-methanamine CAS No. 1040685-81-1](/img/structure/B1451625.png)
N-[4-(2-Methoxyethoxy)benzyl](3-pyridinyl)-methanamine
Übersicht
Beschreibung
“N-4-(2-Methoxyethoxy)benzyl-methanamine” is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 . It’s a specialty product used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-4-(2-Methoxyethoxy)benzyl-methanamine” are not fully detailed in the search results. We know its molecular formula is C16H20N2O2 and its molecular weight is 272.34 .Wissenschaftliche Forschungsanwendungen
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, emitted from lignin pyrolysis and considered potential tracers for biomass burning, have been under investigation for their atmospheric reactivity. Studies focus on gas-phase, particle-phase, and aqueous-phase reactions, along with secondary organic aerosol (SOA) formation. The reactions of methoxyphenols with OH and NO3 radicals are primary degradation pathways with significant SOA formation potentials. Future research is encouraged to explore the atmospheric aging of biomass-burning plumes and the ecotoxicity of degradation products (Liu, Chen, & Chen, 2022).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazolines, including benzodiazines, are noted for their biological activities and recent applications in electronic devices, luminescent elements, and photoelectric conversion elements. Research highlights the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for novel optoelectronic materials. Polyhalogen derivatives, for example, serve as major starting materials for creating polysubstituted fluorescent quinazolines with electroluminescent properties. These compounds are utilized in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
These reviews illustrate the importance of methoxyphenol and quinazoline derivatives in atmospheric science and optoelectronic applications, even though they do not directly discuss N-4-(2-Methoxyethoxy)benzyl-methanamine. The studies underscore the potential of related compounds in addressing environmental concerns and advancing material sciences for technological applications.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-9-10-20-16-6-4-14(5-7-16)11-18-13-15-3-2-8-17-12-15/h2-8,12,18H,9-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATLEBCCOIZQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Methoxyethoxy)benzyl](3-pyridinyl)-methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)



![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)




![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)
![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)
